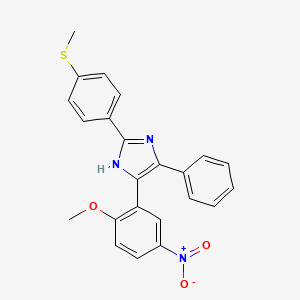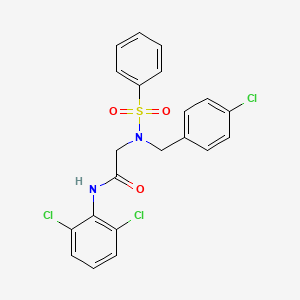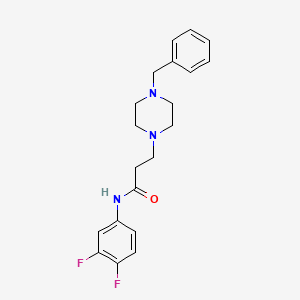
5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole
概要
説明
5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes methoxy, nitro, methylsulfanyl, and phenyl groups attached to the imidazole ring
準備方法
The synthesis of 5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of functional groups: The methoxy, nitro, and methylsulfanyl groups can be introduced through various substitution reactions. For example, the nitro group can be added via nitration using nitric acid and sulfuric acid, while the methoxy group can be introduced through methylation using dimethyl sulfate.
Final assembly: The phenyl groups are typically introduced through Friedel-Crafts acylation reactions, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
作用機序
The mechanism of action of 5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The methoxy and methylsulfanyl groups may also contribute to its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar compounds to 5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole include other imidazole derivatives with different substituents. Some examples are:
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the methoxy, nitro, and methylsulfanyl groups, resulting in different chemical properties and applications.
5-(2-hydroxyphenyl)-2-phenyl-4-(4-methylphenyl)-1H-imidazole: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.
5-(2-chlorophenyl)-2-(4-methylphenyl)-4-phenyl-1H-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-20-13-10-17(26(27)28)14-19(20)22-21(15-6-4-3-5-7-15)24-23(25-22)16-8-11-18(30-2)12-9-16/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADBEOVPIYTSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)SC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde](/img/structure/B3710168.png)
![5-[(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3710182.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3710187.png)
![N~1~-BENZYL-2-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE](/img/structure/B3710195.png)
![1-[(4-ETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3710202.png)
![3-allyl-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3710208.png)
![N-(4-methoxyphenyl)-2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B3710215.png)
![(5E)-5-[[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710226.png)

![N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3710240.png)

![5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3710258.png)

![N-benzyl-2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B3710275.png)
